molecular formula C22H25Cl2NO6 B3008917 8-((bis(2-methoxyethyl)amino)methyl)-3-(4-chlorophenyl)-4,7-dihydroxy-2H-chromen-2-one hydrochloride CAS No. 1216904-45-8

8-((bis(2-methoxyethyl)amino)methyl)-3-(4-chlorophenyl)-4,7-dihydroxy-2H-chromen-2-one hydrochloride

Cat. No. B3008917
CAS RN: 1216904-45-8
M. Wt: 470.34
InChI Key: MPTZIASGUMDKBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-((bis(2-methoxyethyl)amino)methyl)-3-(4-chlorophenyl)-4,7-dihydroxy-2H-chromen-2-one hydrochloride is a useful research compound. Its molecular formula is C22H25Cl2NO6 and its molecular weight is 470.34. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Activities

Biscoumarin derivatives have been studied for their antibacterial and antifungal properties. For instance, a study on three new biscoumarin derivatives, including compounds similar in structure to the specified chemical, found significant in vitro antibacterial activity against drug-sensitive Staphylococcus aureus and methicillin-resistant S. aureus strains. These findings suggest potential applications in developing new antibacterial agents (Li et al., 2015).

Antioxidant Properties

The antioxidant properties of 4-hydroxy bis-coumarins have been explored, revealing that compounds with catecholic structures in the aromatic nucleus, similar to the one , exhibit strong antioxidant activity. This suggests possible applications in the development of new antioxidants for pharmaceutical or food industry uses (Kancheva et al., 2010).

Cytotoxicity and Antiproliferative Effects

The assessment of cytotoxicity of bis-coumarine derivatives and their lanthanoid complexes has been conducted, indicating that these compounds exhibit cytotoxic effects against certain bacterial strains and cancer cell lines. Such studies open avenues for the application of similar compounds in cancer research and therapy (Milanova, 2018).

Cell Imaging Applications

Coumarin-based Schiff bases, which share structural features with the chemical , have been synthesized and characterized for their aggregation-induced emission (AIE) properties. These compounds have been found suitable for cell staining due to their good biocompatibility, stability, and significant Stokes-shifts. This suggests potential applications in bioimaging and cell tracking (Xiao et al., 2014).

Corrosion Inhibition

Compounds similar in structure to 8-((bis(2-methoxyethyl)amino)methyl)-3-(4-chlorophenyl)-4,7-dihydroxy-2H-chromen-2-one hydrochloride have been explored as corrosion inhibitors. Studies on bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol, for instance, provide insights into the potential use of such compounds in protecting metals against corrosion, especially in acidic environments (Bentiss et al., 2009).

properties

IUPAC Name

8-[[bis(2-methoxyethyl)amino]methyl]-3-(4-chlorophenyl)-4,7-dihydroxychromen-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClNO6.ClH/c1-28-11-9-24(10-12-29-2)13-17-18(25)8-7-16-20(26)19(22(27)30-21(16)17)14-3-5-15(23)6-4-14;/h3-8,25-26H,9-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTZIASGUMDKBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)CC1=C(C=CC2=C1OC(=O)C(=C2O)C3=CC=C(C=C3)Cl)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25Cl2NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((bis(2-methoxyethyl)amino)methyl)-3-(4-chlorophenyl)-4,7-dihydroxy-2H-chromen-2-one hydrochloride

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